ML67-33

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

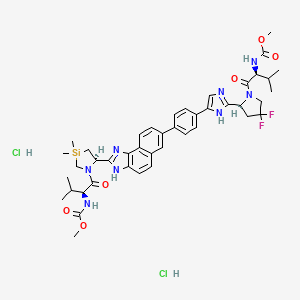

ML67-33 is a chemical compound known for its role as a potassium channel activator. Specifically, it targets the K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels . These channels are involved in various physiological processes, including pain sensation and migraine . The chemical name of this compound is 2,7-Dichloro-9,10-dihydro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine .

Mechanism of Action

Target of Action

ML 67-33 is a K2P potassium channel activator . Its primary targets are the K2P2.1 (TREK-1), K2P10.1 (TREK-2), and K2P4.1 (TRAAK) channels . These channels play a crucial role in maintaining the resting membrane potential and cellular excitability.

Mode of Action

ML 67-33 interacts with its targets by activating the core gating apparatus of the channels . This interaction increases the channel currents, leading to changes in the electrical properties of the cell.

Biochemical Pathways

The activation of K2P channels by ML 67-33 affects the potassium ion flow across the cell membrane . This can influence various downstream effects, including the regulation of neuronal excitability and the response to pain.

Pharmacokinetics

It’s known that the compound is soluble in dmso , which could potentially impact its bioavailability and distribution in the body.

Result of Action

The activation of K2P channels by ML 67-33 has been shown to improve pain symptoms in a mouse migraine model . This is achieved via the activation of TREK 1/2 currents in trigeminal ganglion sensory neurons .

Preparation Methods

The synthesis of ML67-33 involves several steps. One common method includes the reaction of 2,7-dichloro-9,10-dihydro-9,9-dimethylacridine with 2-(2H-tetrazol-5-yl)ethylamine under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

ML67-33 undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding acridine derivatives .

Scientific Research Applications

ML67-33 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study potassium channel activation and its effects on cellular processes . In biology, this compound is employed to investigate the role of potassium channels in pain sensation and migraine . In medicine, it has potential therapeutic applications for conditions related to potassium channel dysfunction, such as neuropathic pain and migraine . Additionally, this compound is used in compound libraries for high-throughput screening of potassium channel modulators .

Comparison with Similar Compounds

ML67-33 is unique in its selective activation of temperature- and mechano-sensitive K2P channels . Similar compounds include BL-1249, which also activates potassium channels but with lower selectivity . Other related compounds are NNC0640, a negative allosteric modulator, and various tetrazole-containing drugs that share structural similarities with this compound . The distinctiveness of this compound lies in its high selectivity and potency for specific K2P channels, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name |

2,7-dichloro-9,9-dimethyl-10-[2-(2H-tetrazol-5-yl)ethyl]acridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPMJOXQJUGJPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoroethyl N-[(1S,3aS,3bS,5aR,9aR,9bS,11aS)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinolin-1-yl]carbamate](/img/structure/B609093.png)

![2-pyrrolidin-2-yl-5-[2-[4-(5-pyrrolidin-2-yl-1H-imidazol-2-yl)phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B609094.png)

![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)

![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)